N-cyclohexyl-N-methyl-2-(piperazin-1-yl)acetamide
Overview
Description
N-cyclohexyl-N-methyl-2-(piperazin-1-yl)acetamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities, making them valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N-methyl-2-(piperazin-1-yl)acetamide typically involves the reaction of cyclohexylamine with methyl 2-(piperazin-1-yl)acetate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are carefully monitored and optimized to achieve the highest efficiency.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-N-methyl-2-(piperazin-1-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
N-cyclohexyl-N-methyl-2-(piperazin-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including its effects on various cellular processes.
Medicine: It has shown promise in preclinical studies for the treatment of certain medical conditions, such as neurological disorders and inflammation.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-cyclohexyl-N-methyl-2-(piperazin-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological or therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-phenylpiperazine
N-methylpiperazine
N-ethylpiperazine
N-propylpiperazine
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Properties
IUPAC Name |
N-cyclohexyl-N-methyl-2-piperazin-1-ylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-15(12-5-3-2-4-6-12)13(17)11-16-9-7-14-8-10-16/h12,14H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPXCLPKGVQVDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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